molecular formula C20H13F3N4O2 B12476701 3-methyl-1-(4-nitrophenyl)-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

3-methyl-1-(4-nitrophenyl)-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B12476701
M. Wt: 398.3 g/mol
InChI Key: FQHKMKMNEYWUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-(4-nitrophenyl)-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a nitrophenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(4-nitrophenyl)-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-nitrophenylhydrazine with 3-methyl-1-phenyl-2-propen-1-one in the presence of a base can lead to the formation of the desired pyrazolo[3,4-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(4-nitrophenyl)-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-methyl-1-(4-aminophenyl)-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine .

Scientific Research Applications

3-methyl-1-(4-nitrophenyl)-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1-(4-nitrophenyl)-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-(4-nitrophenyl)-1H-pyrazole: Lacks the trifluoromethyl and phenyl groups, resulting in different chemical properties.

    6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine:

Uniqueness

The presence of the trifluoromethyl, nitrophenyl, and phenyl groups in 3-methyl-1-(4-nitrophenyl)-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine makes it unique. These groups contribute to its distinct electronic properties, reactivity, and potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C20H13F3N4O2

Molecular Weight

398.3 g/mol

IUPAC Name

3-methyl-1-(4-nitrophenyl)-6-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C20H13F3N4O2/c1-12-18-16(20(21,22)23)11-17(13-5-3-2-4-6-13)24-19(18)26(25-12)14-7-9-15(10-8-14)27(28)29/h2-11H,1H3

InChI Key

FQHKMKMNEYWUJD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.